N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
Description
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzothiophene core fused with a tetrahydrobenzene ring. The 7-methoxy-1-benzofuran-2-carboxamide group introduces additional aromaticity and electron-donating properties via the methoxy substituent.
Structural determination of this compound and its analogs typically employs crystallographic tools such as SHELX and OLEX2, which are widely used for small-molecule refinement and structure solution . These programs enable precise elucidation of bond lengths, angles, and conformational preferences, critical for understanding structure-activity relationships.
Properties
IUPAC Name |
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-10-6-7-12-15(8-10)27-20(16(12)18(21)23)22-19(24)14-9-11-4-3-5-13(25-2)17(11)26-14/h3-5,9-10H,6-8H2,1-2H3,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHQOJAWHYYRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzothiophene core, followed by the introduction of the benzofuran moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions might be performed using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: It may have potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Its unique structure could be useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Table 1: Structural and Hypothetical Property Comparison
Implications of Structural Differences
- Pharmacokinetics : The methoxy group in the target compound may improve aqueous solubility compared to the chlorophenyl group in the analog, which could enhance bioavailability .
- Target Affinity : The benzofuran moiety in the target compound may favor interactions with aromatic residues in enzymes or receptors, while the isoxazole-chlorophenyl combination in the analog could enhance binding to hydrophobic pockets.
- Metabolic Stability : The electron-donating methoxy group in the target may slow oxidative metabolism compared to the electron-withdrawing chlorine in the analog.
Research Findings and Limitations
While direct experimental data on the target compound’s biological activity are absent in the provided evidence, structural comparisons suggest divergent pharmacological profiles. For instance:
- The chlorophenyl group in the analog may confer higher membrane permeability but increase toxicity risks due to bioaccumulation .
- The benzofuran group’s π-π interactions could make the target compound more suitable for central nervous system targets, whereas the analog’s isoxazole may favor peripheral actions.
Further studies using computational modeling (e.g., molecular docking) and in vitro assays are required to validate these hypotheses.
Biological Activity
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiophene moiety and a benzofuran derivative. Its IUPAC name reflects its intricate molecular design, which contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds within the same structural class. For instance, compounds with similar benzofuran and benzothiophene structures have shown significant inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Example A | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Example B | HCT-116 | 2.6 | Apoptosis induction |
| Example C | HepG2 | 1.4 | Cell cycle arrest |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, derivatives have been reported to selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.
3. Antimicrobial Activity
Preliminary evaluations suggest that the compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown efficacy against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Case Studies
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of structurally similar compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines. The study utilized molecular docking techniques to elucidate the binding interactions at the active sites of target enzymes.
Case Study 2: Enzyme Selectivity
Another investigation focused on the selectivity of enzyme inhibition by related compounds. The results demonstrated that certain derivatives showed high selectivity for BChE over AChE, suggesting potential therapeutic applications in treating Alzheimer's disease.
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies reveal critical interactions that contribute to its inhibitory effects on enzymes like MAO-B and AChE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
